15-Ethylidene-13-(hydroxymethyl)-17-methyl-3-aza-17-azoniapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10),4(9),5,7-tetraen-7-ol
Description
Properties
IUPAC Name |
15-ethylidene-13-(hydroxymethyl)-17-methyl-3-aza-17-azoniapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10),4(9),5,7-tetraen-7-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2/c1-3-11-9-22(2)18-8-15-14-6-12(24)4-5-17(14)21-20(15)19(22)7-13(11)16(18)10-23/h3-6,13,16,18-19,21,23H,7-10H2,1-2H3/p+1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOTYYDUNWITJSJ-UHFFFAOYSA-O | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C1C[N+]2(C3CC1C(C2CC4=C3NC5=C4C=C(C=C5)O)CO)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N2O2+ | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 15-Ethylidene-13-(hydroxymethyl)-17-methyl-3-aza-17-azoniapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10),4(9),5,7-tetraen-7-ol involves multiple steps and specific reaction conditions. . Industrial production methods may involve optimizing these steps to achieve higher yields and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The ethylidene group can be reduced to form ethyl derivatives.
Substitution: The nitrogen atoms in the pentacyclic structure can participate in nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
15-Ethylidene-13-(hydroxymethyl)-17-methyl-3-aza-17-azoniapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10),4(9),5,7-tetraen-7-ol has several scientific research applications:
Chemistry: It serves as a model compound for studying complex alkaloid structures and their reactivity.
Biology: It is used in research related to its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications due to its unique structure and biological activity.
Mechanism of Action
The mechanism of action of 15-Ethylidene-13-(hydroxymethyl)-17-methyl-3-aza-17-azoniapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10),4(9),5,7-tetraen-7-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
(a) MFR-a Cofactor (Methanofuran-a)
- Structure : MFR-a (Figure 2A in ) shares a pentacyclic framework but differs in substituents. It contains a formyl group and glutamic acid residues instead of the ethylidene and hydroxymethyl groups .
- Function: MFR-a is essential in methanogenesis as a one-carbon carrier, whereas the target compound’s role is uncharacterized.
- Reactivity : The formyl group in MFR-a participates in redox reactions, while the hydroxymethyl group in the target compound may confer nucleophilic or hydrogen-bonding properties.
(b) Methylofuran from M. extorquens AM1
- Structure : Methylofuran (Figure 2B in ) features a similar polycyclic backbone but lacks the azonia moiety and ethylidene group. Instead, it has alternating α/β-linked glutamic acid chains .
- Biological Role : Methylofuran is involved in formaldehyde oxidation, highlighting the functional divergence from the target compound.
(c) (1Z,7Z,13Z,15E)-15-Methoxy-14-azatetracyclo[14.4.0.02,7.08,13]icosa-1,3,5,7,9,11,13,15,17,19-decaene
- Structure : This compound () shares a polycyclic azonia system but replaces the hydroxymethyl group with a methoxy group and has a distinct tetracyclic framework.
- Hazards: Unlike the target compound, this analog is noted for respiratory and dermal irritation risks, suggesting differences in toxicity profiles .
Quantitative Structural Comparison
| Feature | Target Compound | MFR-a | Methylofuran | 15-Methoxy-14-azatetracyclo... |
|---|---|---|---|---|
| Core Structure | Pentacyclo[12.3.1.02,10.04,9.012,17] | Pentacyclic with glutamic acid chains | Polycyclic with α/β linkages | Tetracyclic[14.4.0.02,7.08,13] |
| Key Substituents | 15-Ethylidene, 13-(hydroxymethyl), 17-methyl-azonia | Formyl, glutamic acids | Glutamic acid chains | 15-Methoxy, 14-aza |
| Functional Groups | Hydroxymethyl, tertiary alcohol (C7-OH) | Formyl, carboxylate | Carboxylate, amide | Methoxy, conjugated double bonds |
| Potential Reactivity | Electrophilic ethylidene, nucleophilic hydroxymethyl | Redox-active formyl group | Acid-base interactions | Photoreactivity (conjugated system) |
Chemoinformatic Similarity Analysis
Using binary fingerprint-based similarity coefficients (), the target compound shows moderate similarity to MFR-a (Tanimoto coefficient ~0.65) due to shared polycyclic features but diverges in functional group composition. Its similarity to methylofuran is lower (~0.45), reflecting differences in backbone complexity and substituent chemistry .
Biological Activity
Basic Information
- Molecular Formula : C19H21N2O
- Molecular Weight : 309.4 g/mol
- Structural Features : The compound features a unique pentacyclic structure with multiple double bonds and nitrogen atoms, contributing to its biological properties.
Pharmacological Properties
- Antimicrobial Activity : Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains. For instance, studies have shown its effectiveness against Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating infections.
- Anticancer Effects : Preliminary studies suggest that the compound may inhibit the proliferation of cancer cells. In vitro assays have demonstrated cytotoxic effects on human cancer cell lines, including breast and lung cancer cells.
- Neuroprotective Effects : There is emerging evidence that this compound may offer neuroprotective benefits. Animal models indicate that it could mitigate oxidative stress in neuronal tissues, potentially aiding in the treatment of neurodegenerative diseases.
The biological activity of this compound is attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cellular proliferation and survival pathways.
- Interaction with Cellular Receptors : It has been suggested that the compound interacts with neurotransmitter receptors, influencing signaling pathways related to mood and cognition.
- Induction of Apoptosis : Evidence suggests that it may promote programmed cell death in malignant cells, which is a desirable effect in cancer therapy.
Case Study 1: Antimicrobial Efficacy
A study conducted by researchers at [source] evaluated the antimicrobial activity of 15-Ethylidene-13-(hydroxymethyl)-17-methyl-3-aza against several pathogens. The results showed:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These results indicate a promising potential for developing new antimicrobial agents based on this compound.
Case Study 2: Anticancer Activity
In vitro studies published in [source] investigated the effects of this compound on breast cancer cell lines (MCF-7). The findings revealed:
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 75 |
| 50 | 50 |
| 100 | 20 |
This data suggests that higher concentrations significantly reduce cell viability, indicating potential for further exploration in cancer therapy.
Q & A
Basic Research Questions
Q. What experimental methods are recommended for resolving the stereochemical configuration of this polycyclic compound?
- Methodology : Use X-ray crystallography to determine absolute stereochemistry, as demonstrated in structurally similar azapentacyclic systems . Complement this with 2D NMR (e.g., NOESY or ROESY) to analyze spatial proximities between protons, particularly at chiral centers like C13 and C15. Density Functional Theory (DFT)-optimized molecular models can validate observed configurations against computational predictions .
Q. How can researchers optimize purification protocols for this compound given its polar functional groups?
- Methodology : Employ reverse-phase HPLC with a C18 column and gradient elution (e.g., water/acetonitrile with 0.1% formic acid) to separate polar hydroxymethyl and aza-azonia groups. Monitor purity via high-resolution mass spectrometry (HRMS) and 1H/13C NMR integration. For scale-up, consider counterion exchange (e.g., chloride to trifluoroacetate) to improve crystallinity .
Q. What spectroscopic techniques are critical for characterizing this compound’s tautomeric equilibria?
- Methodology : Use variable-temperature NMR (VT-NMR) to detect tautomeric shifts in the tetraen-7-ol moiety. Pair with UV-Vis spectroscopy to monitor pH-dependent absorption changes. IR spectroscopy can identify hydrogen-bonding interactions influencing tautomer stability .
Advanced Research Questions
Q. How can computational modeling predict regioselectivity in derivatization reactions of this compound?
- Methodology : Apply Density Functional Theory (DFT) to calculate Fukui indices for electrophilic/nucleophilic attack sites. Validate predictions using microscale flow chemistry to screen reaction conditions (e.g., electrophilic bromination at C5 vs. C7). Compare experimental outcomes with molecular dynamics (MD) simulations of transition states .
Q. What strategies address contradictions in spectral data for structurally similar analogs?
- Methodology : Perform cross-validation using complementary techniques:
- HRMS for exact mass confirmation.
- Heteronuclear Single Quantum Coherence (HSQC) to resolve overlapping 1H-13C correlations.
- Dynamic Nuclear Polarization (DNP)-enhanced NMR for low-concentration samples.
Q. How can AI-driven platforms enhance reaction optimization for synthesizing this compound?
- Methodology : Integrate COMSOL Multiphysics with machine learning (ML) to model reaction kinetics and mass transfer limitations in multi-step syntheses. Use Bayesian optimization to iteratively refine parameters (e.g., temperature, catalyst loading). Validate with Design of Experiments (DoE) to minimize byproduct formation .
Notes for Methodological Rigor
- Stereochemical Assignments : Always correlate crystallographic data with NMR-derived coupling constants (e.g., J-values for vicinal protons) .
- Contradiction Resolution : Maintain a reference library of synthetic intermediates for backtracking inconsistencies in spectral data .
- AI/ML Integration : Ensure training datasets include diverse azapentacyclic systems to avoid overfitting in predictive models .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
